1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a methylphenyl group attached to a pyridazine ring. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of 4-fluorobenzaldehyde with a suitable hydrazine derivative to form a hydrazone intermediate. This intermediate can then undergo cyclization with a methoxy-substituted acyl chloride to yield the desired pyridazine derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzymatic activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives that share similar structural features. Some similar compounds include:
1-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Known for its biological activities, including antimicrobial and anticancer properties.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Exhibits antibacterial activity and is used in medicinal chemistry.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Studied for its potential as an anti-breast cancer agent.
These compounds highlight the diverse biological activities and potential therapeutic applications of pyridazine derivatives, with each compound exhibiting unique properties based on its specific structure.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-13-3-5-14(6-4-13)12-22-20(26)19-17(27-2)11-18(25)24(23-19)16-9-7-15(21)8-10-16/h3-11H,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMINUPWDGETJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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